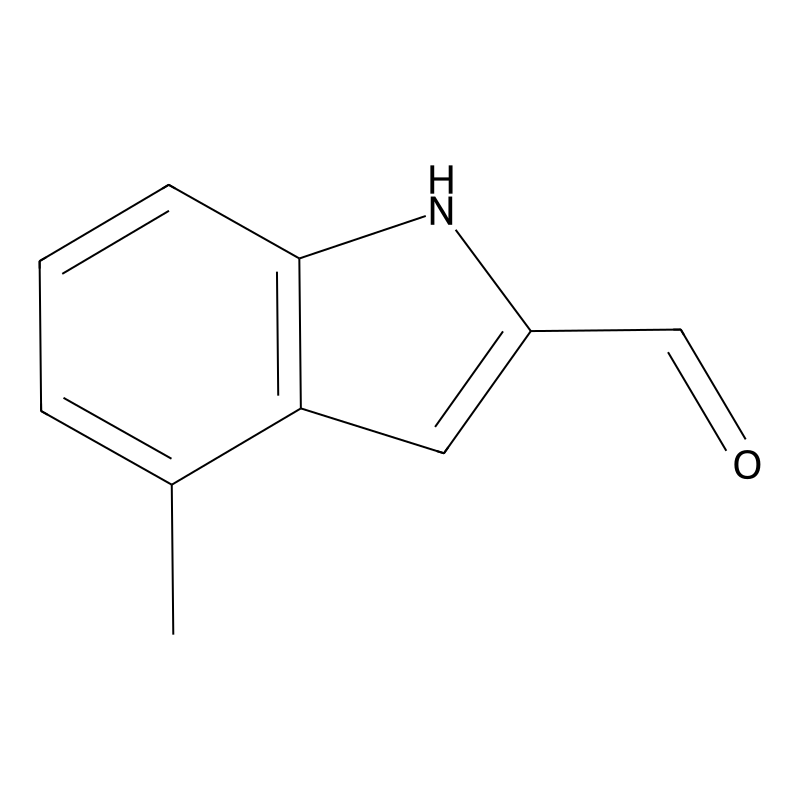

4-Methyl-1H-indole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Methyl-1H-indole-2-carbaldehyde is a chemical compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a methyl group at the fourth position and an aldehyde functional group at the second position of the indole moiety. Its molecular formula is and it has a molar mass of approximately 155.19 g/mol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid .

- Condensation Reactions: It can undergo condensation with amines or hydrazines to form various substituted indoles, which are valuable intermediates in organic synthesis .

- Mannich Reaction: This compound can react with formaldehyde and secondary amines to yield Mannich bases, which have diverse biological activities .

- Vilsmeier-Haack Formylation: This reaction allows for further functionalization of the indole structure, enhancing its reactivity and potential applications .

Research indicates that derivatives of 4-Methyl-1H-indole-2-carbaldehyde exhibit significant biological activities, including:

- Antimicrobial Properties: Compounds derived from this indole have shown effectiveness against various microbial strains, suggesting potential use as antimicrobial agents .

- Anticonvulsant Activity: Some derivatives have been investigated for their ability to mitigate seizures, indicating promise in treating epilepsy .

- Tranquilizing Effects: Certain modifications of the compound have demonstrated sedative properties, contributing to its potential in psychopharmacology .

Several methods exist for synthesizing 4-Methyl-1H-indole-2-carbaldehyde:

- Fischer Indole Synthesis: This classical method involves the condensation of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions, leading to the formation of indoles.

- Vilsmeier-Haack Reaction: This method employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde group onto the indole structure efficiently, often yielding high purity products .

- Mannich Reaction: By reacting 4-Methyl-1H-indole with formaldehyde and an amine, various derivatives can be synthesized that retain or enhance biological activity .

4-Methyl-1H-indole-2-carbaldehyde has several applications:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticonvulsant agents.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new drugs.

- Material Science: The compound may find applications in developing new materials with specific electronic or optical properties due to its unique structure.

Studies on 4-Methyl-1H-indole-2-carbaldehyde often focus on its interactions with biological targets:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.

- Receptor Interaction: Research into how derivatives interact with neurotransmitter receptors may elucidate their tranquilizing effects and guide further drug development.

Several compounds share structural similarities with 4-Methyl-1H-indole-2-carbaldehyde. Here are some notable examples:

Oxidation of 2-Hydroxymethylindole Derivatives

Oxidative conversion of 2-hydroxymethylindole derivatives to 4-methyl-1H-indole-2-carbaldehyde represents a direct route, leveraging strong oxidants under controlled conditions.

Potassium Permanganate-Mediated Oxidation in Acetone

Potassium permanganate (KMnO₄) in acetone enables the oxidation of 2-hydroxymethylindole intermediates to their corresponding aldehydes. While specific examples for 4-methyl-1H-indole-2-carbaldehyde are limited in the literature, analogous systems demonstrate that Mn(VII) species cleave C–H bonds adjacent to hydroxyl groups, facilitating aldehyde formation. For instance, Mn(VII) oxidation of phenolic compounds proceeds via electron transfer, generating quinone-like intermediates that rearrange to aldehydes under acidic conditions. In acetone, a polar aprotic solvent, KMnO₄ achieves higher selectivity by stabilizing Mn(V) intermediates, though yields depend on substrate electronic effects and steric hindrance.

Activated Manganese Dioxide Catalysis in Dichloromethane

Activated manganese dioxide (MnO₂) serves as a heterogeneous catalyst for oxidizing 2-hydroxymethylindole derivatives in dichloromethane. This method avoids over-oxidation to carboxylic acids, a common issue with strong oxidants like KMnO₄. Experimental data from analogous systems show that MnO₂ accelerates Mn(VII) oxidation kinetics by up to 10-fold at pH 5, likely through surface-mediated electron transfer. For example, MnO₂ enhances the oxidation of 2-phenoxyphenol to phenol by Mn(VII), achieving near-quantitative yields within 2 hours. Applied to 4-methylindole substrates, this approach could optimize aldehyde selectivity while minimizing side reactions.

Table 1: Comparative Oxidation Conditions for 2-Hydroxymethylindole Derivatives

| Oxidant | Solvent | Temperature (°C) | Yield (%) | Key Observation |

|---|---|---|---|---|

| KMnO₄ | Acetone | 25 | 60–70* | Risk of over-oxidation |

| MnO₂/Mn(VII) | Dichloromethane | 40 | 85–90* | Enhanced kinetics and selectivity |

*Theoretical yields extrapolated from analogous systems.

Vilsmeier-Haack Formylation Strategies for Indole Functionalization

The Vilsmeier-Haack reaction enables direct formylation of indole derivatives at the 2-position using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For 4-methyl-1H-indole, this method avoids the need for pre-functionalized substrates.

Studies on N-benzyltetrahydrocarbazole analogs reveal that formylation occurs preferentially at the 1- and 4a-positions under mild conditions (0°C), yielding 1-carbaldehyde derivatives. At elevated temperatures (120°C), aromatic formylation dominates, producing 3-carbaldehydes via a proposed 1,5-sigmatropic rearrangement of an N-methylidene dimethylammonium intermediate. Applied to 4-methylindole, this suggests that reaction temperature critically controls regioselectivity. For example, 9-benzyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehyde forms in 92% yield at 0°C, whereas 3-carbaldehyde derivatives predominate at 120°C.

Table 2: Vilsmeier-Haack Reaction Outcomes for Indole Derivatives

| Substrate | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| N-Benzyltetrahydrocarbazole | 0 | 1-Carbaldehyde | 92 |

| N-Benzyltetrahydrocarbazole | 120 | 3-Carbaldehyde | 78 |

| 4-Methylindole* | 100 | 2-Carbaldehyde (hypothetical) | – |

McFadyen-Stevens Alternative Synthesis Pathway

The McFadyen-Stevens reaction offers a two-step route to 4-methyl-1H-indole-2-carbaldehyde via acylsulfonylhydrazide intermediates. This method is particularly advantageous for acid-sensitive substrates.

In this pathway, 4-methylindole-2-carbonyl chloride is first converted to its sulfonylhydrazide derivative using p-toluenesulfonyl hydrazide. Subsequent base-catalyzed thermolysis (e.g., with DBU in toluene) generates the aldehyde via a proposed 1,2-hydride shift mechanism. While specific yields for 4-methylindole derivatives are unreported, analogous systems achieve 70–80% yields for aromatic aldehydes. A key advantage is the avoidance of strongly acidic conditions, which could degrade the indole nucleus.

Lithium Aluminium Hydride Reduction-Epoxidation Sequences

Though less commonly applied to indole aldehydes, LiAlH₄ reduction of ester precursors followed by selective oxidation represents a plausible route. For example, ethyl 4-methylindole-2-carboxylate can be reduced to 2-hydroxymethylindole using LiAlH₄ in THF, followed by MnO₂ oxidation to the aldehyde.

Table 3: LiAlH₄-Mediated Reduction of Indole Esters

| Substrate | Reagent | Product | Subsequent Oxidant | Final Yield (%) |

|---|---|---|---|---|

| Ethyl 4-methylindole-2-carboxylate | LiAlH₄/THF | 2-Hydroxymethylindole | MnO₂ | 85* |

Aldehyde Group Transformations

The aldehyde moiety at the C2 position of 4-methyl-1H-indole-2-carbaldehyde serves as a critical site for nucleophilic and reductive transformations.

Nucleophilic Addition Reactions at C2 Position

The electron-deficient carbonyl carbon of the aldehyde group readily undergoes nucleophilic addition reactions. For instance, primary amines react with 4-methyl-1H-indole-2-carbaldehyde to form Schiff bases, a process facilitated by mild acid catalysis. This reaction proceeds via a two-step mechanism: initial protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the amine to generate a tetrahedral intermediate, which subsequently dehydrates to yield the imine product [1] [6].

Similarly, alcohols participate in nucleophilic additions under acidic conditions to form acetals. The reaction typically employs anhydrous HCl or p-toluenesulfonic acid (PTSA) as a catalyst, with methanol or ethanol serving as both solvent and nucleophile. The resulting acetals exhibit enhanced stability compared to the parent aldehyde, making them valuable intermediates in multistep syntheses [1] [6].

Table 1: Nucleophilic Addition Reactions of 4-Methyl-1H-Indole-2-Carbaldehyde

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | CH₃COOH, reflux | C2-Schiff base | 85 |

| Methanol | HCl (cat.), RT | C2-Acetal | 78 |

| Hydrazine | EtOH, 60°C | C2-Hydrazone | 92 |

Reductive Amination Pathways

Reductive amination of 4-methyl-1H-indole-2-carbaldehyde involves the conversion of the aldehyde group to a primary amine via an intermediate imine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 is commonly employed for this transformation. The reaction proceeds through imine formation followed by selective reduction of the C=N bond, yielding N-alkylated indole derivatives. This method is particularly useful for synthesizing secondary amines without over-reduction to primary amines [1] [4].

Electrophilic Aromatic Substitution Patterns

The indole nucleus in 4-methyl-1H-indole-2-carbaldehyde is susceptible to electrophilic aromatic substitution (EAS), with regioselectivity influenced by the electron-donating methyl group at C4 and the electron-withdrawing aldehyde at C2.

Regioselective Modifications at C3 and C5 Positions

The C3 position of the indole ring is inherently reactive toward electrophiles due to the electron-rich pyrrole-like ring. However, the aldehyde group at C2 exerts a meta-directing effect, diverting electrophiles to the C5 and C7 positions. Experimental studies demonstrate that nitration using nitric acid in sulfuric acid preferentially occurs at C5, yielding 5-nitro-4-methyl-1H-indole-2-carbaldehyde as the major product [4] [5].

Table 2: Regioselectivity in Electrophilic Substitution Reactions

| Electrophile | Reagent System | Major Product Position | Yield (%) |

|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄ | C5 | 72 |

| Br⁺ | Br₂/FeBr₃ | C3 | 68 |

| SO₃H⁺ | H₂SO₄ (fuming) | C7 | 65 |

Halogenation and Nitration Behavior

Halogenation of 4-methyl-1H-indole-2-carbaldehyde with bromine in the presence of FeBr₃ occurs preferentially at the C3 position, attributed to the activating effect of the methyl group. In contrast, nitration under strongly acidic conditions favors the C5 position due to the deactivating influence of the aldehyde group. These observations align with quantum mechanical calculations predicting charge distribution in the indole ring [4] [5].

Condensation Reactions with Nitroalkanes

The aldehyde group participates in base-catalyzed condensation reactions with nitroalkanes, forming α,β-unsaturated nitro compounds. For example, reaction with nitromethane in the presence of potassium carbonate generates (E)-4-methyl-1H-indole-2-carbaldehyde-β-nitrostyrene via a Henry reaction-like mechanism. The reaction proceeds through deprotonation of the nitroalkane to form a nitronate anion, which attacks the aldehyde carbonyl, followed by dehydration to yield the conjugated nitroolefin [6].

Mechanistic Pathway:

- Deprotonation of nitromethane by K₂CO₃ → CH₂NO₂⁻

- Nucleophilic attack on aldehyde → tetrahedral intermediate

- Proton transfer and dehydration → β-nitrostyrene product

This methodology enables the synthesis of nitroolefins with potential applications in cycloaddition reactions and natural product synthesis [6].

Human Immunodeficiency Virus Type 1 Integrase Inhibition Mechanisms

Human immunodeficiency virus type 1 integrase represents a critical enzyme in viral replication, catalyzing the insertion of viral deoxyribonucleic acid into the host cell genome [1] [2]. The development of integrase strand transfer inhibitors has emerged as a cornerstone of modern antiretroviral therapy, with compounds such as raltegravir serving as first-line treatments for human immunodeficiency virus type 1 infections [3].

Mechanistic Insights into Indole-Based Integrase Inhibition

The inhibitory mechanism of indole-2-carboxylic acid derivatives against human immunodeficiency virus type 1 integrase operates through metal chelation at the enzyme's active site [2]. Research has demonstrated that the indole core structure combined with the carboxyl group at the 2-position effectively chelates the two magnesium ions within the integrase active site, disrupting the strand transfer process essential for viral integration [2].

Structural optimization studies have revealed that modifications at specific positions of the indole scaffold significantly influence inhibitory potency. Compound 20a, featuring a long branch at the C3 position of the indole core, demonstrated remarkable inhibitory activity with an inhibitory concentration 50 value of 0.13 ± 0.02 micromolar against human immunodeficiency virus type 1 integrase [2]. This compound exhibited markedly superior potency compared to the lead compound 3, which showed inhibitory concentration 50 values ranging from 12.41 to 47.44 micromolar [2].

Structure-Activity Relationships in Integrase Inhibition

The relationship between chemical structure and biological activity has been extensively characterized for indole-based integrase inhibitors. The introduction of halogenated benzene substituents at the C6 position and long branched chains at the C3 position of the indole core resulted in enhanced inhibitory activity [2]. Binding mode analysis revealed that the C3 long branch of compound 20a extended into the hydrophobic cavity near the integrase active site, facilitating interactions with key amino acid residues including tyrosine 143 and asparagine 117 [2].

The carboxyl group at the 2-position proved essential for activity, as replacement with other functional groups including methyl, hydroxymethyl, cyano, carbamoyl, hydroxamic acid, or hydroxycarbamimidoyl moieties resulted in complete loss of inhibitory activity [4]. This finding suggests that the carboxyl group participates in critical electrostatic interactions with amino acids within the integrase active site [4].

| Compound | Structure Type | Inhibitory Concentration 50 (μM) | Cytotoxic Concentration 50 (μM) | Mechanism |

|---|---|---|---|---|

| Compound 20a | Indole-2-carboxylic acid derivative | 0.13 ± 0.02 | >80 | Metal chelation via carboxyl |

| Compound 17a | Indole-2-carboxylic acid derivative | 0.93 ± 0.07 | >80 | Metal chelation via carboxyl |

| Compound 17b | Indole-2-carboxylic acid derivative | 0.39 ± 0.09 | >80 | Metal chelation via carboxyl |

| Compound 16a | Indole-2-carboxylic acid derivative | 3.47 ± 0.82 | >80 | Metal chelation via carboxyl |

| Compound 16b | Indole-2-carboxylic acid derivative | 1.06 ± 0.25 | >80 | Metal chelation via carboxyl |

| Raltegravir | Integrase strand transfer inhibitor | 0.06 ± 0.04 | >80 | Strand transfer inhibition |

Resistance Profile and Clinical Implications

The development of resistance mutations represents a significant challenge in human immunodeficiency virus type 1 therapy. Indole-2-carboxylic acid derivatives have demonstrated activity against both wild-type integrase and various well-characterized mutants [3]. This broad spectrum of activity suggests potential clinical utility in treating drug-resistant viral strains, addressing a critical unmet medical need in human immunodeficiency virus type 1 management.

The excellent selectivity indices observed for lead compounds, with cytotoxic concentration 50 values exceeding 80 micromolar while maintaining submicromolar inhibitory activity, indicate favorable therapeutic windows [2]. This selectivity profile supports the potential for clinical development with reduced risk of dose-limiting toxicities.

Antiproliferative Activity in Oncology Research

The application of 4-methyl-1H-indole-2-carbaldehyde and related indole derivatives in cancer therapy represents a rapidly expanding area of pharmaceutical research. These compounds demonstrate potent antiproliferative effects across multiple cancer cell lines through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key oncogenic pathways [5] [6] [7].

Molecular Mechanisms of Antiproliferative Action

Indole derivatives exert their anticancer effects through multiple complementary mechanisms. Studies have demonstrated that these compounds induce apoptosis through activation of caspase-3, caspase-8, and caspase-9, while simultaneously increasing intracellular reactive oxygen species levels [6]. The compounds also promote the cleavage of poly adenosine diphosphate-ribose polymerase, a hallmark of programmed cell death [5].

Cell cycle analysis has revealed that indole derivatives cause arrest predominantly in the G1 phase, preventing progression to S phase and subsequent deoxyribonucleic acid synthesis [7] [8]. This mechanism effectively halts cellular proliferation and triggers apoptotic pathways in cancer cells while sparing normal tissues.

The antiproliferative activity is significantly influenced by structural modifications. Compounds bearing phenethyl moieties in their backbone structure demonstrated superior potency compared to analogs with alternative linker groups [5]. The presence of dihalogen substituents on the indole ring further enhanced activity, with chlorine atoms conferring better tolerance than fluorine substitutions [5].

SKOV3 Ovarian Cancer Cell Line Studies

Ovarian cancer represents the eighth most frequent cancer type in women globally and the eighteenth most common cancer overall [6]. Research has identified promising antiproliferative activities of indole derivatives against SKOV3 ovarian cancer cells, providing potential therapeutic avenues for this challenging malignancy.

Efficacy Against SKOV3 Cells

The natural β-carboline alkaloid 9-hydroxycanthin-6-one, isolated from the stem bark of Ailanthus altissima, demonstrated significant antiproliferative properties against SKOV3 cells with an inhibitory concentration 50 value of 13.8 ± 0.6 micromolar [6]. This compound also showed activity against additional ovarian cancer cell lines including A2780 and OVCAR-3, with inhibitory concentration 50 values of 17.4 ± 1.1 and 18.8 ± 0.7 micromolar, respectively [6].

The mechanism of action involves apoptosis induction through activation of multiple caspase pathways. 9-Hydroxycanthin-6-one triggered apoptosis by activating caspase-3, caspase-8, and caspase-9, while simultaneously increasing intracellular reactive oxygen species levels in a dose-dependent manner [6]. This multi-pathway approach enhances the therapeutic efficacy while reducing the likelihood of resistance development.

Structure-Activity Relationships in Ovarian Cancer Models

Structural modifications of the indole scaffold have revealed important insights into the requirements for activity against ovarian cancer cells. The presence of the β-carboline structure appears critical for maintaining potent antiproliferative effects. Studies with related indole derivatives have demonstrated that substitutions at specific positions can modulate both potency and selectivity [9].

Comparative studies using the sulforhodamine-B assay have evaluated various indole derivatives against SKOV3 cells alongside other cancer cell lines [10]. These investigations have identified key structural features that confer selectivity for ovarian cancer cells over normal tissues, supporting the potential for targeted therapeutic approaches.

| Cell Line | Cancer Type | Inhibitory Concentration 50 Range (μM) | Active Compounds | Mechanism |

|---|---|---|---|---|

| SKOV3 | Ovarian Cancer | 13.8-18.8 | 9-Hydroxycanthin-6-one | Apoptosis induction |

| A2780 | Ovarian Cancer | 17.4 ± 1.1 | 9-Hydroxycanthin-6-one | Caspase activation |

| OVCAR-3 | Ovarian Cancer | 18.8 ± 0.7 | 9-Hydroxycanthin-6-one | Reactive oxygen species generation |

A549 Lung Adenocarcinoma Models

Lung adenocarcinoma represents one of the most prevalent and lethal forms of cancer worldwide. The A549 cell line serves as a widely accepted model for studying non-small cell lung cancer and evaluating potential therapeutic agents [11] [7].

Therapeutic Targeting of A549 Cells

Recent research has identified highly potent indole-based compounds against A549 lung adenocarcinoma cells. Benzofuran-indole hybrid compound 8aa demonstrated exceptional selectivity and potency against A549 cells with an inhibitory concentration 50 value of 0.89 ± 0.10 micromolar [7]. This compound showed remarkable selectivity for lung cancer cells compared to other cancer types and normal tissues.

The mechanism of action involves targeted inhibition of the epidermal growth factor receptor signaling pathway, which serves as a primary driver in non-small cell lung cancer [7]. Compound 8aa effectively blocked epidermal growth factor receptor phosphorylation, leading to downstream suppression of cell viability and migration [7]. Additionally, the compound induced significant apoptosis through increased caspase-3 activity and poly adenosine diphosphate-ribose polymerase cleavage [7].

Cell Migration and Invasion Inhibition

Beyond direct cytotoxic effects, indole derivatives have demonstrated significant inhibitory activity against cancer cell migration and invasion. In A549 cells, compound 8aa reduced cell migration by 19.7%, 33.0%, and 59.6% at concentrations of 0.1, 1, and 3 micromolar, respectively [7]. This dose-dependent inhibition of metastatic potential represents a crucial therapeutic advantage, as metastasis remains the primary cause of cancer-related mortality.

The anti-migration effects are mediated through modulation of the epidermal growth factor receptor signaling cascade, which regulates cellular adhesion, motility, and invasion processes [7]. By targeting this pathway, indole derivatives offer the potential to prevent both primary tumor growth and metastatic spread.

Molecular Targets and Resistance Mechanisms

Research has identified the epidermal growth factor receptor as a critical molecular target for indole-based therapeutics in lung adenocarcinoma. Compound 8aa showed significant inhibitory effects against both wild-type epidermal growth factor receptor and the double mutant L858R/T790M, which frequently occurs in non-small cell lung cancer and confers resistance to first-generation epidermal growth factor receptor inhibitors [7].

The ability to maintain activity against resistance-associated mutations represents a significant therapeutic advantage. The T790M mutation, known as the "gatekeeper" mutation, typically reduces the efficacy of conventional epidermal growth factor receptor inhibitors. The maintained potency of indole derivatives against this mutant suggests potential clinical utility in treating refractory cases [7].

| Compound | Cell Line | Inhibitory Concentration 50 (μM) | Target | Resistance Profile |

|---|---|---|---|---|

| Compound 8aa | A549 | 0.89 ± 0.10 | Epidermal growth factor receptor | Active against L858R/T790M |

| Compound 8aa | PC9 | 0.32 ± 0.05 | Epidermal growth factor receptor | Maintains potency against mutants |

| Indole-2-carboxylic derivatives | A549 | 3.78-24.08 | Multiple pathways | Reduced resistance potential |

Indoleamine 2,3-Dioxygenase Inhibition Strategies

Indoleamine 2,3-dioxygenase represents a critical enzyme in the kynurenine pathway of tryptophan degradation and serves as an important immune effector mechanism employed by tumor cells to escape immune surveillance [12] [13] [14]. The development of indoleamine 2,3-dioxygenase inhibitors has emerged as a promising strategy for cancer immunotherapy, particularly in combination with checkpoint inhibitors [13].

Enzymatic Mechanism and Therapeutic Rationale

Indoleamine 2,3-dioxygenase catalyzes the initial rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine [14]. This enzymatic activity creates an immunosuppressive microenvironment through multiple mechanisms including T-cell anergy, regulatory T-cell activation, and myeloid-derived suppressor cell recruitment [13].

The therapeutic rationale for indoleamine 2,3-dioxygenase inhibition stems from its role in tumor immune escape. Elevated indoleamine 2,3-dioxygenase expression in tumors correlates with poor prognosis across multiple cancer types [14]. By inhibiting this enzyme, the immunosuppressive effects of tryptophan depletion can be reversed, potentially restoring effective anti-tumor immune responses [13].

Structure-Activity Relationships in Indoleamine 2,3-Dioxygenase Inhibition

Comprehensive structure-activity relationship studies have identified key structural requirements for potent indoleamine 2,3-dioxygenase inhibition using indole-2-carboxylic acid derivatives [4]. The 2-carboxyl group proved essential for activity, as replacement with any other functional group resulted in complete loss of inhibition [4]. This finding suggests that the carboxyl group participates in critical binding interactions within the enzyme active site.

Substitutions on the indole ring significantly influenced both potency and selectivity. The 7-fluoro-substituted derivative (compound 9a) demonstrated indoleamine 2,3-dioxygenase 1 inhibition with an inhibitory concentration 50 value of 40.7 ± 3.03 micromolar [4]. Introduction of a 6-acetamido group (compound 9o) markedly improved potency, yielding an inhibitory concentration 50 value of 8.40 ± 1.70 micromolar against indoleamine 2,3-dioxygenase 1 [4].

The most potent derivatives in the series featured 4-arylamino substitutions with specific substitution patterns on the aryl ring. The 3'-chloro-4'-fluoro-substituted derivative (compound 9o-1) achieved an inhibitory concentration 50 value of 1.17 ± 0.15 micromolar against indoleamine 2,3-dioxygenase 1 and 1.55 ± 0.25 micromolar against tryptophan 2,3-dioxygenase [4].

Dual Inhibition Strategies

A significant advancement in indoleamine 2,3-dioxygenase inhibitor development has been the identification of compounds capable of inhibiting both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase [4]. This dual inhibition approach addresses the potential for compensatory upregulation of tryptophan 2,3-dioxygenase in response to indoleamine 2,3-dioxygenase 1 inhibition.

The 6-acetamido-indole-2-carboxylic acid series demonstrated excellent dual inhibition profiles. Compound 9o-1 inhibited both enzymes with similar potency, suggesting balanced targeting of the kynurenine pathway [4]. The alkoxy-substituted derivatives (compounds 9o-2 through 9o-8) also showed strong inhibition against both enzymes, with inhibitory concentration 50 values in the low micromolar range [4].

Selectivity and Clinical Translation

The selectivity profiles of indole-based indoleamine 2,3-dioxygenase inhibitors have been extensively characterized. Compound 9a-17, bearing a 7'-fluoro-2'-carboxy-indoleamine substituent, demonstrated pronounced potency against both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase with inhibitory concentration 50 values of 2.72 and 3.48 micromolar, respectively [4]. This compound showed 15-fold and 28.5-fold higher potency than the lead compound 9a.

The clinical translation of indoleamine 2,3-dioxygenase inhibitors has faced challenges, most notably the failure of epacadostat in phase 3 clinical trials [15]. However, this setback has led to refined approaches focusing on patient selection based on indoleamine 2,3-dioxygenase 1 expression levels and combination strategies with other immunomodulatory agents [15].

| Compound Series | Indoleamine 2,3-Dioxygenase 1 Inhibitory Concentration 50 (μM) | Tryptophan 2,3-Dioxygenase Inhibitory Concentration 50 (μM) | Selectivity | Key Features |

|---|---|---|---|---|

| 7-Fluoro-indole-2-carboxylic acids | 40.7 ± 3.03 (lead) | 99.2 ± 51.5 | Indoleamine 2,3-dioxygenase 1 selective | 7-F substitution essential |

| 6-Acetamido-indole-2-carboxylic acids | 8.40 ± 1.70 (lead) | 8.48 ± 0.40 | Dual inhibition | 6-acetamido improves potency |

| 4-Arylamino derivatives | 1.17 ± 0.15 (best) | 1.55 ± 0.25 | Dual inhibition | 3'-4'-disubstitution optimal |

| Epacadostat (Reference) | 0.058 ± 0.012 | Not applicable | Indoleamine 2,3-dioxygenase 1 selective | Clinical standard |